P-glycoprotein Inhibitory Potency: Nelfinavir Mesylate Outperforms All Other Tested Antiretrovirals
In a standardized head-to-head comparison using the calcein uptake assay in P388/dx cells, nelfinavir mesylate demonstrated the most potent P-glycoprotein (P-gp) inhibitory activity among 14 anti-HIV drugs spanning protease inhibitors, nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The ranking order placed nelfinavir at the top position, exceeding the inhibitory activity of the positive control quinidine as well as clinically important comparator PIs including ritonavir, lopinavir, saquinavir, amprenavir, and atazanavir [1].
| Evidence Dimension | P-glycoprotein inhibitory potency ranking |
|---|---|
| Target Compound Data | Ranked #1 (most potent inhibitor) |
| Comparator Or Baseline | nelfinavir > ritonavir > tipranavir > lopinavir > quinidine (positive control) > delavirdine > saquinavir > amprenavir > atazanavir > efavirenz > nevirapine > abacavir > tenofovir disoproxil fumarate |
| Quantified Difference | Nelfinavir exceeds ritonavir (second most potent PI) and quinidine (standard P-gp inhibitor) in inhibitory activity |
| Conditions | Calcein uptake assay in P388/dx cells; both calcein assay and flow cytometric rhodamine123 efflux assay used as independent standard methods |
Why This Matters
This ranking informs selection of nelfinavir mesylate as a reference P-gp inhibitor for transporter studies and as a probe compound for investigating efflux pump-mediated drug-drug interactions, providing superior sensitivity over ritonavir or quinidine.
- [1] Storch CH, Theile D, Lindenmaier H, Haefeli WE, Weiss J. Comparison of the inhibitory activity of anti-HIV drugs on P-glycoprotein. Biochem Pharmacol. 2007;73(10):1573-1581. doi:10.1016/j.bcp.2007.01.027. View Source
